Product packaging for 4-[1-(methylamino)ethyl]phenol(Cat. No.:CAS No. 926199-62-4)

4-[1-(methylamino)ethyl]phenol

Cat. No.: B6142655
CAS No.: 926199-62-4
M. Wt: 151.21 g/mol
InChI Key: AMTZDPYULUUNIX-UHFFFAOYSA-N
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Description

4-[1-(Methylamino)ethyl]phenol is a phenolic compound that shares structural similarities with well-known biologically active amines such as tyramine and its N-methyl derivative, N-methyltyramine (NMT) . As an analog of these compounds, it is of significant interest in medicinal and organic chemistry research for exploring structure-activity relationships. While the specific biological profile of this compound is still being characterized, its core structure suggests potential research applications. Phenethylamine analogs are often investigated for their interactions with trace amine-associated receptors (TAARs), particularly TAAR1 . Related compounds are also known to act as substrates for monoamine oxidase (MAO) and can exhibit pressor effects by influencing norepinephrine release . Researchers are exploring this compound as a synthetic intermediate in organic synthesis for building more complex molecules . This product is intended For Research Use Only . It is not intended for diagnostic or therapeutic uses, nor for human consumption. Proper safety procedures should be followed when handling all laboratory chemicals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO B6142655 4-[1-(methylamino)ethyl]phenol CAS No. 926199-62-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-(methylamino)ethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO/c1-7(10-2)8-3-5-9(11)6-4-8/h3-7,10-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTZDPYULUUNIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Preparative Routes for 4 1 Methylamino Ethyl Phenol

Strategies for Carbon-Nitrogen Bond Formation in Phenolic Amines

The formation of the carbon-nitrogen bond is a critical step in the synthesis of 4-[1-(methylamino)ethyl]phenol and other phenolic amines. Key methods include reductive amination and Leuckart-type reactions.

Reductive Amination Protocols

Reductive amination is a versatile and widely used method for synthesizing amines from carbonyl compounds. numberanalytics.comwikipedia.org This process, also known as reductive alkylation, involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent. researchgate.net For the synthesis of this compound, this typically involves the reaction of a ketone precursor with methylamine. youtube.com

The reaction proceeds through the formation of an imine intermediate, which is then reduced to the final amine. youtube.comyoutube.com A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) being a common choice. masterorganicchemistry.com However, for greater control and to avoid unwanted side reactions, milder and more selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are often preferred. youtube.commasterorganicchemistry.com These reagents can selectively reduce the imine in the presence of the initial carbonyl group, allowing for a one-pot reaction. youtube.commasterorganicchemistry.com

The general scheme for reductive amination is as follows:

Step 1: Imine Formation: The carbonyl group of the ketone reacts with an amine (in this case, methylamine) to form an imine (a compound containing a carbon-nitrogen double bond). youtube.comyoutube.com

Step 2: Reduction: The imine is then reduced to an amine using a suitable reducing agent. youtube.commasterorganicchemistry.com

A key advantage of reductive amination is its ability to control the degree of alkylation, preventing the formation of multiple alkyl groups on the nitrogen atom, a common issue with direct alkylation methods. masterorganicchemistry.com

Leuckart-Type Reactions for Aminoethyl Side Chains

The Leuckart-Wallach reaction provides an alternative route for the reductive amination of carbonyl compounds to form amines. numberanalytics.comwikipedia.org This reaction utilizes formamide (B127407) or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.org The reaction typically requires high temperatures, often exceeding 120-130°C. wikipedia.org

The mechanism involves the initial formation of an N-formyl derivative, which is subsequently hydrolyzed to yield the free amine. alfa-chemistry.commdpi.com While effective, the high temperatures and the potential for byproduct formation are notable drawbacks of this method. alfa-chemistry.com The reaction first produces an iminium ion, which is then reduced by a formate anion. alfa-chemistry.com

Approaches for the Construction of the Phenol (B47542) Moiety

The synthesis of the phenolic portion of this compound can be achieved through various strategies, including direct functionalization of a pre-existing phenol ring or by constructing the ring from acyclic precursors.

Ring Functionalization and Substitution Reactions

Phenols are highly reactive towards electrophilic aromatic substitution, with the hydroxyl group directing incoming electrophiles to the ortho and para positions. libretexts.orgnih.gov This inherent reactivity can be harnessed to introduce the necessary functional groups onto the phenol ring. However, controlling the regioselectivity to favor the desired para-substituted product can be challenging. nih.gov

The Friedel-Crafts reaction is a classic example of electrophilic aromatic substitution that can be used to introduce alkyl or acyl groups onto a phenol ring. libretexts.org For instance, the acylation of phenol can be a step towards creating the necessary side chain precursor. rsc.org

Multi-Step Conversions from Relevant Precursors (e.g., Hydroxyacetophenones)

A common and controlled approach to synthesizing this compound starts with a readily available precursor like 4-hydroxyacetophenone. wikipedia.org This multi-step strategy allows for the systematic construction of the final molecule.

An early synthesis route involved the following key steps:

O-benzoylation of p-hydroxy-phenacyl chloride: The hydroxyl group of the starting material is protected to prevent unwanted side reactions.

Reaction with N-methyl-benzylamine: This step introduces the nitrogen-containing portion of the side chain, forming an amino-ketone.

Hydrolysis: The protecting group is removed to yield the p-hydroxy-aminoketone.

Catalytic Reduction: The ketone group is reduced to a hydroxyl group, resulting in the formation of racemic synephrine (B1677852). wikipedia.org

This method highlights the importance of protecting groups and a stepwise approach to achieve the desired molecular architecture.

Enantioselective Synthesis and Chiral Resolution Techniques

The this compound molecule contains a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. wikipedia.org The (R)- and (S)-enantiomers can exhibit different biological activities. scribd.com Therefore, methods to produce a single enantiomer are of significant interest.

One approach is chiral resolution , which involves separating a racemic mixture (a 50:50 mixture of both enantiomers) into its individual enantiomers. wikipedia.org A common method for this is the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, such as tartaric acid or mandelic acid, to form a pair of diastereomers. wikipedia.orgonyxipca.com These diastereomers have different physical properties, such as solubility, allowing them to be separated by crystallization. wikipedia.org Once separated, the resolving agent is removed to yield the pure enantiomer. wikipedia.org

Alternatively, asymmetric synthesis aims to directly produce a single enantiomer, avoiding the need for resolution and the associated loss of half the material. wikipedia.org This can be achieved through various strategies, including the use of chiral catalysts or auxiliaries that guide the reaction to favor the formation of one enantiomer over the other.

Diastereomeric Salt Formation (e.g., using Tartaric Acid)

A classical and robust method for separating enantiomers is through the formation of diastereomeric salts. researchgate.net This technique involves reacting a racemic mixture of a base, such as this compound, with a chiral acid, like tartaric acid. researchgate.netmdpi.com The resulting diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. mdpi.com

For instance, the resolution of racemic ephedrine (B3423809), a structurally related compound, has been successfully achieved using derivatives of tartaric acid. nih.govmdpi.com The process involves the reaction of the racemic base with an optically active form of tartaric acid, leading to the formation of two diastereomeric salts. mdpi.com These salts can then be separated, and the desired enantiomer of the base can be liberated by treatment with a suitable base. google.com The efficiency of this separation, often referred to as resolvability, can be quantified and is a key parameter in optimizing the process. researchgate.net The use of tartaric acid and its derivatives is well-documented for the resolution of various pharmaceutical bases. nih.govmdpi.com

The choice of resolving agent and solvent system is critical for achieving high diastereomeric and enantiomeric excess. Detailed analytical studies, including X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and differential scanning calorimetry (DSC), are often employed to characterize the diastereomeric salts and understand the chiral recognition process. nih.govmdpi.com

Asymmetric Catalysis in the Synthesis of Related Phenolic Amines

Asymmetric catalysis has emerged as a powerful tool for the direct synthesis of chiral amines, offering an alternative to classical resolution methods. rsc.org This approach utilizes chiral catalysts to control the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer. rsc.org

Various catalytic systems have been developed for the asymmetric synthesis of amines. nih.gov These include the use of chiral primary amine-based organocatalysts, which have proven to be versatile and effective in a wide range of enantioselective organic reactions. rsc.org For example, chiral 3,3'-diaryl-BINOL catalysts have been used in the asymmetric organocatalytic allylation of acylimines, yielding products with high enantioselectivities. beilstein-journals.org Similarly, primary amine catalysts derived from Cinchona alkaloids have been successfully employed in asymmetric synthesis. rsc.org

The development of these catalytic methods is a significant area of research, with a focus on creating catalysts that are not only highly selective but also broadly applicable to a variety of substrates. beilstein-journals.org The mechanism of these reactions often involves the formation of a rigid intermediate complex between the catalyst and the substrate, which directs the approach of the reagent to one face of the molecule. beilstein-journals.org

Optimization of Reaction Conditions and Yields in Laboratory-Scale Synthesis

The successful synthesis of this compound on a laboratory scale necessitates the careful optimization of reaction parameters to maximize yield and purity. This process typically involves a systematic investigation of various factors that can influence the reaction outcome.

A common approach to optimization involves varying one parameter at a time while keeping others constant. Key parameters that are often optimized include:

Solvent: The choice of solvent can significantly impact reaction rates and yields.

Temperature: Reactions are often conducted at different temperatures to find the optimal balance between reaction rate and selectivity.

Molar ratio of reactants: Adjusting the stoichiometry of the reactants can drive the reaction to completion and minimize side products.

Catalyst: The type and loading of the catalyst are critical for reactions that require catalytic activation.

For instance, in the synthesis of related compounds, optimization studies have been conducted to improve the yield of the desired product. researchgate.net These studies often involve screening a variety of solvents, catalysts, and reaction times. nih.gov The progress of the reaction is typically monitored using analytical techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion of starting materials and the formation of the product. icevirtuallibrary.com

Below is a hypothetical data table illustrating the optimization of a reaction condition:

EntrySolventTemperature (°C)Molar Ratio (Amine:Carbonyl)CatalystYield (%)
1Ethanol (B145695)251:1None34
2Ethanol601:1None56
3Methanol601.2:1Acidic Resin78
4Acetonitrile (B52724)601.2:1Acidic Resin65

Considerations for Scalable and Sustainable Synthesis of Phenolic Amines

The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and sustainability. researchgate.net A scalable process is one that can be efficiently and economically implemented on a larger scale without significant loss of yield or purity. rsc.org Sustainable synthesis, or "green chemistry," aims to minimize the environmental impact of chemical processes. rsc.org

Key considerations for scalable and sustainable synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with safer alternatives. rsc.orgbirmingham.ac.uk For example, the use of water or ethanol as a solvent is often preferred over chlorinated hydrocarbons. icevirtuallibrary.comrsc.org

Energy Efficiency: Developing processes that can be conducted at ambient temperature and pressure to reduce energy consumption. birmingham.ac.uk

Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than fossil fuels. rsc.org

Catalysis: Employing catalytic processes, which are often more efficient and generate less waste than stoichiometric reactions. rsc.org

Process Intensification: Utilizing technologies such as continuous flow reactors to improve efficiency and safety. birmingham.ac.uk

Recent research has focused on developing greener and more scalable methods for the synthesis of amines and phenols. icevirtuallibrary.comrsc.org For example, protocols have been developed for the synthesis of substituted phenols using aqueous hydrogen peroxide as a green oxidant. rsc.org Similarly, the use of functional polymers as recyclable catalysts for the synthesis of imines represents a step towards more sustainable processes. icevirtuallibrary.com The Petasis reaction is another example of a multicomponent reaction that offers an efficient and scalable route to primary amines. nuph.edu.ua

The following table outlines some key considerations for sustainable synthesis:

PrincipleDescription
Prevention It is better to prevent waste than to treat or clean up waste after it has been created.
Atom Economy Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment.
Safer Solvents and Auxiliaries The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible.
Design for Energy Efficiency Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized.
Use of Renewable Feedstocks A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable.

Chemical Reactivity and Mechanistic Investigations of 4 1 Methylamino Ethyl Phenol

Transformations Involving the Phenolic Hydroxyl Group

Electrophilic Aromatic Substitution Reactions

The phenolic hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions. Its electron-donating nature, through resonance, enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This makes the ring highly susceptible to attack by electrophiles. In the case of 4-[1-(methylamino)ethyl]phenol, the para position is already occupied by the (methylamino)ethyl substituent. Consequently, electrophilic attack is directed primarily to the positions ortho to the hydroxyl group.

The general mechanism for electrophilic aromatic substitution involves two main steps. lkouniv.ac.in First, the electrophile attacks the π electron system of the benzene (B151609) ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. libretexts.org The positive charge in this intermediate is delocalized across the ring, with significant contributions from structures where the charge is on the carbons ortho and para to the site of attack. lkouniv.ac.in The presence of the electron-donating hydroxyl group provides additional stabilization to the carbocation intermediate, thereby increasing the reaction rate. britannica.comlibretexts.org The second step involves the loss of a proton from the carbon atom that was attacked by the electrophile, which restores the aromaticity of the ring. lkouniv.ac.in

Common electrophilic aromatic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. libretexts.org For instance, nitration can be achieved using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. libretexts.org Halogenation can proceed even without a Lewis acid catalyst due to the high reactivity of the phenol (B47542) ring. lkouniv.ac.in

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Phenols

SubstituentActivating/Deactivating EffectDirecting EffectRationale
-OH (Hydroxyl)Strongly ActivatingOrtho, ParaElectron donation via resonance stabilizes the carbocation intermediate, especially when the attack is at the ortho or para position. britannica.comlibretexts.org
-NH2 (Amino)Strongly ActivatingOrtho, ParaSimilar to the hydroxyl group, the lone pair on nitrogen participates in resonance, activating the ring. lkouniv.ac.in
-AlkylActivatingOrtho, ParaInductive electron donation stabilizes the carbocation intermediate. libretexts.org
-HalogenDeactivatingOrtho, ParaInductive electron withdrawal deactivates the ring, but resonance directs substitution to the ortho and para positions. lkouniv.ac.in

Oxidation Pathways to Quinoid Structures

Phenols are susceptible to oxidation, which can lead to the formation of quinoid structures. The oxidation of this compound would likely proceed through the formation of a phenoxy radical, followed by further oxidation to a quinone methide or a related quinoid species. The specific pathway and final product can be influenced by the oxidizing agent used and the reaction conditions.

Derivatization Strategies of the Phenolic Moiety (e.g., Etherification, Esterification)

The phenolic hydroxyl group can be readily derivatized through reactions such as etherification and esterification. These reactions are valuable for modifying the properties of the molecule or for protecting the hydroxyl group during other chemical transformations.

Etherification: The formation of an ether from a phenol can be achieved through various methods, with the Williamson ether synthesis being a classic example. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then undergoes nucleophilic substitution with an alkyl halide. Due to the presence of the amine functionality in this compound, which is also nucleophilic, selective etherification of the phenolic hydroxyl group would require careful selection of reaction conditions. Alternatively, other etherification methods, such as those catalyzed by transition metals, can be employed. organic-chemistry.org For instance, a process for the etherification of phenols using alkyl carboxylates in the presence of a carboxylic acid salt has been described. google.com

Esterification: Phenolic esters can be synthesized by reacting the phenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride (B1165640). The Fischer esterification, which involves reacting a carboxylic acid and an alcohol (in this case, the phenol) in the presence of an acid catalyst, is a common method. organic-chemistry.org However, for more reactive and efficient esterification, acid chlorides or anhydrides are often preferred. The use of a base, such as pyridine, is common in these reactions to neutralize the HCl or carboxylic acid byproduct. Various catalysts, including 4-dimethylaminopyridine (B28879) (DMAP) and sulfonic acids, have been developed to promote efficient esterification. organic-chemistry.org

Reactions of the Secondary Amine Functionality

N-Alkylation and N-Acylation Reactions

The secondary amine in this compound is a nucleophilic center and can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the nitrogen atom. It is typically achieved by reacting the amine with an alkyl halide. The reaction proceeds via nucleophilic substitution, where the amine acts as the nucleophile. The reactivity of the alkyl halide (iodide > bromide > chloride) influences the reaction rate. The presence of a base is often necessary to neutralize the hydrogen halide formed during the reaction.

N-Acylation: The introduction of an acyl group onto the nitrogen atom forms an amide. This is commonly carried out by reacting the amine with an acyl chloride or an acid anhydride. Similar to N-alkylation, this is a nucleophilic substitution reaction at the acyl carbon. The reaction is generally rapid and exothermic. The resulting amide is significantly less basic and less nucleophilic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group.

Condensation Reactions and Imine Formation

The secondary amine functionality of this compound can participate in condensation reactions with aldehydes and ketones. However, the formation of a stable imine (a compound containing a carbon-nitrogen double bond) from a secondary amine is not a direct process. The reaction of a secondary amine with an aldehyde or ketone typically leads to the formation of an enamine, provided there is an alpha-hydrogen on the carbonyl compound. libretexts.org

The mechanism for imine formation from a primary amine and a carbonyl compound involves several steps. libretexts.org It begins with the nucleophilic attack of the amine on the carbonyl carbon, forming a zwitterionic intermediate. Proton transfer then leads to a neutral carbinolamine. libretexts.org Subsequent protonation of the hydroxyl group makes it a good leaving group (water), and its departure results in the formation of an iminium ion. A final deprotonation step yields the imine. libretexts.org The reaction is generally reversible and is often catalyzed by acid. masterorganicchemistry.com The optimal pH for imine formation is typically mildly acidic, around 4-5. libretexts.orglibretexts.org

While direct imine formation from a secondary amine is not typical, the related iminium ion can be an important intermediate in various reactions. For instance, in the Mannich reaction, a secondary amine reacts with formaldehyde (B43269) and a compound containing an active hydrogen to form a "Mannich base."

Stereochemical Influence on Reactivity and Reaction Outcomes

The stereochemistry of this compound, also known as p-synephrine, plays a pivotal role in its chemical reactivity and subsequent biological and pharmacological outcomes. The presence of a chiral center at the carbon atom bearing the hydroxyl group and the methylamino group gives rise to two enantiomers: the (R)-(-) and (S)-(+)-forms.

Naturally occurring p-synephrine, primarily found in plants such as Citrus aurantium (bitter orange), exists predominantly as the (R)-(-)-enantiomer (also referred to as l-synephrine). researchgate.netdoaj.org In contrast, synthetic p-synephrine is typically produced as a racemic mixture, containing equal amounts of both the (R) and (S) enantiomers. researchgate.netdoaj.org This distinction is critical as the biological and chemical reactivity of the two enantiomers differ significantly.

The differential reactivity of the p-synephrine enantiomers is most evident in their interactions with biological receptors. Receptor binding studies have demonstrated that the (R)-(-)-enantiomer exhibits a markedly higher affinity for adrenergic receptors compared to its (S)-(+)-counterpart. researchgate.netdoaj.org The (S)-(+)-form shows little to no significant binding to these receptors. researchgate.netdoaj.org Consequently, the pharmacological activity of the racemic mixture is considered to be approximately half that of the pure, naturally occurring (R)-(-)-enantiomer. researchgate.netdoaj.org The stereochemical configuration directly influences how the molecule fits into the binding site of a receptor, with the specific orientation of the hydroxyl and methylamino groups being crucial for effective interaction.

The racemization of p-synephrine can be influenced by factors such as pH and temperature, and small amounts of the (S)-(+)-isomer can be formed during the extraction and processing of the natural product. researchgate.net

Property(R)-(-)-p-Synephrine (l-synephrine)(S)-(+)-p-Synephrine (d-synephrine)Racemic p-Synephrine
Source Primarily natural (e.g., Citrus aurantium) researchgate.netdoaj.orgCan form during extraction/processing, major component of synthetic mixture researchgate.netSynthetic researchgate.netdoaj.org
Adrenergic Receptor Binding Significant researchgate.netdoaj.orgLittle to none researchgate.netdoaj.orgApproximately half the activity of the (R)-(-)-enantiomer researchgate.net
Primary Isomeric Form [R-(−)]-enantiomeric form researchgate.net[S-(+)]-enantiomeric form researchgate.netMixture of (R) and (S) enantiomers researchgate.net

Computational Studies on Reaction Mechanisms

Computational chemistry provides powerful tools for elucidating the intricate details of reaction mechanisms, including the characterization of transient species like transition states and the exploration of various potential reaction pathways.

The transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. Characterizing the geometry and energy of the transition state is fundamental to understanding reaction kinetics. Computational methods, such as Density Functional Theory (DFT), are employed to model these fleeting structures.

A key parameter derived from transition state analysis is the activation energy (Ea), which represents the minimum energy barrier that must be overcome for a reaction to proceed. wikipedia.org The Arrhenius equation quantitatively relates the activation energy to the reaction rate constant, illustrating that a higher activation energy corresponds to a slower reaction rate at a given temperature. wikipedia.orgfsu.edu

For p-synephrine, computational studies have been applied to understand its physical and chemical transformations. For instance, the transition from a metastable conglomerate of the (R) and (S) enantiomers to the more stable racemic compound has been investigated. The activation energy for this solid-state heterogeneous reaction has been estimated using a nonlinear optical method. rsc.org

ReactionMethodActivation Energy (Ea)Reference
Transition of metastable conglomerate to racemic compoundNonlinear Optical Method145 kJ mol⁻¹ rsc.org

This value provides insight into the kinetic stability of the enantiomerically pure forms when mixed, before they coalesce into the racemic compound. Such calculations are vital for understanding the stability and transformations of chiral compounds.

Computational studies are instrumental in mapping out potential reaction pathways, especially for complex reactions with multiple possible outcomes. researchgate.netnih.gov By calculating the potential energy surface, researchers can identify intermediates, transition states, and products, thereby constructing a detailed mechanistic landscape. researchgate.net This exploration helps in predicting the feasibility of different pathways and understanding the factors that govern selectivity (chemo-, regio-, and stereoselectivity).

For a molecule like this compound, computational exploration could be used to investigate various chemical transformations, such as:

Oxidation/Reduction Reactions: Investigating the mechanisms of oxidation of the phenolic hydroxyl group or the secondary amine.

Substitution Reactions: Modeling the substitution at the aromatic ring or on the ethylamino side chain.

Enzymatic Reactions: Simulating the interaction of p-synephrine with an enzyme's active site to understand the basis of its metabolism and the stereochemical preferences observed in biological systems. For example, the enzymatic hydroxylation of the related compound 4-ethylphenol (B45693) shows a preference for the formation of the (S)-(-)-isomer of 1-(4'-hydroxyphenyl)-ethanol, a process that can be rationalized by modeling the substrate at the enzyme's active site. nih.gov

The choice of computational method is crucial for obtaining accurate results. Density Functional Theory (DFT) is a widely used approach for these types of investigations, offering a good balance between computational cost and accuracy. researchgate.netnih.govresearchgate.net By comparing the activation energies of competing pathways, the most likely reaction mechanism and the major product can be predicted.

Computational ApproachApplication in Reaction Mechanism StudiesRelevance to this compound
Density Functional Theory (DFT) Calculation of electronic structure, geometry optimization of reactants, intermediates, transition states, and products. researchgate.netnih.govresearchgate.netElucidating mechanisms of oxidation, substitution, or enzymatic transformations.
Potential Energy Surface (PES) Mapping Identification of all possible stationary points (minima and saddle points) on the reaction coordinate. researchgate.netMapping pathways for metabolism or degradation.
Transition State Theory (TST) Calculation of reaction rate constants from the properties of the transition state. wikipedia.orgPredicting the kinetics of various potential reactions.
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the molecule over time, including its interaction with solvents or biological macromolecules. researchgate.netUnderstanding the binding process to receptors and the role of stereochemistry.

These computational tools provide a theoretical framework to complement experimental studies, offering a molecular-level understanding of the reactivity and selectivity of this compound.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the definitive structural determination of organic compounds in solution. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Application of Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC)

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for each unique proton environment. The aromatic protons on the phenol (B47542) ring would likely appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to the para-substitution pattern. The methine (CH) proton of the ethyl group, being adjacent to both the phenyl ring and the nitrogen atom, would likely appear as a quartet. The methyl (CH₃) group attached to the nitrogen would be a singlet, while the other methyl group of the ethyl chain would present as a doublet. The protons of the amino (NH) and hydroxyl (OH) groups would appear as broad singlets, and their chemical shifts could vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data by showing a signal for each unique carbon atom. This would include four distinct signals for the aromatic carbons of the phenol ring, one for the methine carbon, one for the terminal methyl carbon of the ethyl group, and one for the N-methyl carbon.

2D NMR Techniques: To establish unambiguous connectivity, a suite of 2D NMR experiments would be crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show a correlation between the methine proton and the protons of the adjacent methyl group within the ethyl chain, confirming their direct connection.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively assign each proton signal to its corresponding carbon signal, for example, linking the methine proton signal to the methine carbon signal.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts is presented below based on general principles and data for similar structures.

Atom ¹H Chemical Shift (ppm, predicted) ¹³C Chemical Shift (ppm, predicted) Key HMBC Correlations (predicted)
Aromatic CH (ortho to OH)Doublet~115C=O, other aromatic C's
Aromatic CH (meta to OH)Doublet~129C(methine), other aromatic C's
Methine CHQuartet~60Aromatic C's, N-CH₃, C-CH₃
Ethyl CH₃Doublet~20Methine C
N-Methyl CH₃Singlet~35Methine C
Phenolic C-OH-~155Aromatic H's
Aromatic C-CH-~135Methine H
NHBroad Singlet-Methine C, N-CH₃
OHBroad Singlet-Aromatic C's

Conformational Analysis via NMR

The rotational freedom around the single bonds in 4-[1-(methylamino)ethyl]phenol gives rise to different spatial arrangements or conformations. NMR spectroscopy, particularly through the analysis of nuclear Overhauser effects (NOE), can provide insights into the preferred conformation of the molecule in solution. NOE experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy), detect through-space interactions between protons that are close to each other, regardless of whether they are directly bonded. By observing NOE correlations, for instance, between the N-methyl protons and the aromatic protons, information about the rotational preference around the C(aromatic)-C(ethyl) bond can be inferred.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is indispensable for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. For this compound (C₉H₁₃NO), HRMS would be able to distinguish its exact mass from that of other compounds with the same nominal mass but different elemental formulas. This precise mass measurement serves as a crucial piece of evidence for confirming the molecular formula.

Technique Information Obtained Expected Result for C₉H₁₃NO
HRMSElemental CompositionPrecise mass measurement confirming the formula C₉H₁₃NO

Tandem Mass Spectrometry (MS/MS) for Elucidation of Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (the precursor ion), its fragmentation through collision with an inert gas, and the analysis of the resulting fragment ions (product ions). The fragmentation pattern is characteristic of the molecule's structure and can be used to piece together its different components.

For this compound, a likely fragmentation pathway would involve the cleavage of the bond between the methine carbon and the nitrogen atom (α-cleavage), which is a common fragmentation route for amines. This would result in a stable benzylic cation. Another probable fragmentation would be the loss of the methyl group from the nitrogen. The analysis of these fragmentation patterns provides a "fingerprint" that can be used to identify the compound and confirm its structure.

Fragmentation Pathway (Predicted) Neutral Loss Resulting Fragment Ion (m/z)
α-cleavage at C-N bondCH₃NH₂[C₈H₉O]⁺
Loss of N-methyl groupCH₃[C₈H₁₀NO]⁺
Loss of ethylamine groupCH₃NHCH₂[C₇H₇O]⁺

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

FT-IR Spectroscopy: In FT-IR spectroscopy, the absorption of infrared radiation by the molecule is measured, leading to the excitation of molecular vibrations. The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the different functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. The N-H stretching of the secondary amine would likely appear in a similar region, around 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the aliphatic ethyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would typically appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar functional groups, Raman spectroscopy is often more sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would also show characteristic peaks corresponding to its functional groups, particularly the aromatic ring vibrations, which often give strong Raman signals.

Functional Group Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
Phenolic O-HStretching3200-3600 (broad)Weak
Secondary N-HStretching3300-3500 (medium)Medium
Aromatic C-HStretching3000-3100Strong
Aliphatic C-HStretching2850-2970Strong
Aromatic C=CStretching1450-1600Strong
C-NStretching1000-1250Medium
C-OStretching1200-1300Medium

Assignment of Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of a molecule provides a unique fingerprint, with specific absorption bands corresponding to the stretching and bending vibrations of different bonds.

For a compound like this compound, the IR spectrum is expected to be dominated by vibrations of the hydroxyl (O-H), amine (N-H), aromatic (C-H and C=C), and alkyl (C-H) groups. Due to the lack of a published experimental IR spectrum for this compound, we can infer its likely spectroscopic features by examining its structural analog, synephrine (B1677852) (4-[1-hydroxy-2-(methylamino)ethyl]phenol). Synephrine differs by the presence of a hydroxyl group on the ethyl chain, which influences the vibrational frequencies but provides a strong comparative basis.

In studies of synephrine, Fourier-transform infrared (FT-IR) spectroscopy, validated by density functional theory (DFT) calculations, has been instrumental. nih.gov For the racemic form of synephrine, characteristic vibrational bands are observed that can be assigned to its key functional groups. nih.gov The broad O-H stretching vibration of the phenolic group is a prominent feature, typically appearing in the 3400-3200 cm⁻¹ region. The N-H stretching vibration of the secondary amine is also expected in this region, often as a sharper peak. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations are found just below this value. The C=C stretching vibrations of the aromatic ring give rise to characteristic absorptions in the 1600-1450 cm⁻¹ region. The C-O stretching of the phenol group is also a key diagnostic peak, usually found in the 1260-1000 cm⁻¹ range.

Table 1: Predicted Characteristic Infrared Vibrational Frequencies for this compound based on Analog Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Phenolic O-H Stretching 3400 - 3200 (broad)
Amine N-H Stretching 3400 - 3300 (sharp)
Aromatic C-H Stretching 3100 - 3000
Aliphatic C-H Stretching 3000 - 2850
Aromatic C=C Stretching 1600 - 1450
C-N Stretching 1250 - 1020

Investigation of Intramolecular and Intermolecular Hydrogen Bonding

Hydrogen bonding plays a critical role in determining the physical and chemical properties of molecules like this compound, influencing their conformation, crystal packing, and interactions with other molecules. The presence of both a hydrogen bond donor (the phenolic O-H and the amine N-H) and hydrogen bond acceptors (the oxygen and nitrogen atoms) allows for the formation of a variety of hydrogen bonding networks.

In the solid state, these interactions can be definitively characterized using X-ray crystallography. For synephrine, crystallographic studies have revealed extensive and distinct hydrogen bonding patterns that differ between its racemic and enantiopure forms. nih.gov In the crystal structure of racemic synephrine, enantiomeric pairs are linked by O-H and N-H groups, forming a ring structure. nih.gov The amino group is also involved in hydrogen bonding with the phenolic and alcoholic groups of neighboring molecules, creating a chain. nih.gov

In the enantiopure crystal of synephrine, the phenolic oxygen acts as an acceptor in a trifurcated hydrogen bond, interacting with two ammonium (B1175870) groups and one hydroxyl group. nih.gov This intricate network of hydrogen bonds is a key stabilizing force in the crystal lattice. Similarly, in the hydrochloride salt of (R)-synephrine, extensive intermolecular hydrogen bonds of the types O-H···O, N-H···O, N-H···Cl, and C-H···Cl are observed, creating a three-dimensional network. iucr.org

For this compound, which lacks the alcoholic hydroxyl group of synephrine, the hydrogen bonding patterns would be somewhat simplified but still significant. Intermolecular hydrogen bonds between the phenolic O-H group of one molecule and the nitrogen atom of another (O-H···N) are highly probable. Additionally, N-H···O interactions, where the amine acts as the donor and the phenolic oxygen as the acceptor, would also be expected to be a prominent feature in its solid-state structure. The potential for intramolecular hydrogen bonding between the phenolic O-H and the amine nitrogen exists, though its presence and strength would depend on the conformational preferences of the ethylamino side chain.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's chromophores.

The primary chromophore in this compound is the substituted benzene (B151609) ring. Phenols typically exhibit two main absorption bands in their UV-Vis spectra. The first, more intense band (the primary band or E2-band) is usually observed around 200-220 nm and is due to a π → π* transition of the benzene ring. The second, less intense band (the secondary band or B-band) appears at longer wavelengths, typically around 270-280 nm, and arises from a symmetry-forbidden π → π* transition, which becomes allowed due to the substitution on the ring.

The presence of the hydroxyl and methylaminoethyl substituents on the benzene ring will influence the position and intensity of these absorption bands. The hydroxyl group, being an activating group, causes a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene. The alkylamino group will also contribute to this effect. For substituted phenols, the exact λmax can be influenced by the solvent polarity and pH, as these can affect the electronic distribution in the molecule and the state of ionization of the phenolic proton. For instance, in a basic solution, the formation of the phenoxide ion leads to a significant red shift and an increase in the intensity of the B-band.

Analysis of Chromophores and Electronic Transitions

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily associated with the phenolic chromophore. The hydroxyl and methylaminoethyl groups act as auxochromes, modifying the absorption characteristics of the benzene ring. The lone pair of electrons on the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group can be delocalized into the π-system of the aromatic ring, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

This delocalization leads to a stabilization of the excited state relative to the ground state, resulting in absorption at longer wavelengths (a bathochromic shift). The main electronic transitions are of the π → π* type. The presence of non-bonding electrons on the nitrogen and oxygen atoms could also potentially lead to n → π* transitions, although these are typically much weaker and may be obscured by the more intense π → π* bands.

Computational studies on substituted phenols have shown that the nature and position of the substituents have a predictable effect on the electronic spectra. researchgate.net For this compound, with two electron-donating groups in a para-relationship, a noticeable red shift of the primary and secondary absorption bands compared to phenol is expected.

Table 2: Expected UV-Vis Absorption Characteristics for this compound

Transition Type Chromophore Expected λmax (nm)
π → π* (E2-band) Substituted Benzene Ring ~220-240

X-ray Crystallography for Solid-State Structure Determination

While a crystal structure for this compound is not publicly available, extensive crystallographic data exists for its close analog, synephrine. These studies provide a robust model for what can be expected for the target compound.

Determination of Absolute Configuration

For chiral molecules like this compound, which contains a stereocenter at the benzylic carbon of the ethylamino side chain, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer. This is typically achieved by co-crystallizing the enantiomer with a molecule of known absolute configuration, such as a chiral acid, to form a diastereomeric salt. The absolute configuration of the entire salt can then be determined, and by extension, the absolute configuration of the target molecule.

The absolute configuration of (-)-p-synephrine was unequivocally determined to be R through X-ray crystallography of its (-)-3-bromocamphor-8-sulphonate salt. rsc.org This was a landmark determination in this class of compounds. Later studies on the hydrochloride salt of naturally occurring (R)-synephrine further confirmed this assignment. iucr.orgiucr.org Given the structural similarity, it is highly probable that the enantiomers of this compound would follow a similar stereochemical designation.

Analysis of Crystal Packing and Intermolecular Interactions

The analysis of crystal packing reveals how molecules are arranged in the solid state and the forces that govern this arrangement. For synephrine, X-ray diffraction studies have shown that hydrogen bonding is the dominant intermolecular force, dictating the crystal packing. nih.govrsc.org

In the crystal structure of racemic synephrine, molecules are linked into chains and rings through a network of O-H···O, N-H···O, and O-H···N hydrogen bonds. nih.gov The enantiopure form exhibits a different, more complex three-dimensional hydrogen-bonding network. nih.gov In the hydrochloride salt of (R)-synephrine, the packing is further influenced by interactions with the chloride ion, leading to a dense network of O-H···Cl and N-H···Cl hydrogen bonds, in addition to O-H···O and N-H···O interactions. iucr.orgresearchgate.net Weak π-π stacking interactions between adjacent benzene rings also contribute to the stability of the crystal structure. iucr.org

For this compound, a similar packing arrangement dominated by hydrogen bonding would be anticipated. The primary interactions would likely be O-H···N and N-H···O hydrogen bonds, forming chains or sheets of molecules. The absence of the alcoholic hydroxyl group would likely lead to a less complex hydrogen-bonding network compared to synephrine, but the fundamental principles of packing driven by these strong directional interactions would remain.

Table 3: Summary of Compounds Mentioned

Compound Name
This compound
Synephrine (4-[1-hydroxy-2-(methylamino)ethyl]phenol)
(-)-3-bromocamphor-8-sulphonate

Theoretical and Computational Chemistry Studies of 4 1 Methylamino Ethyl Phenol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) is a prominent computational method utilized to study the properties of 4-[1-(methylamino)ethyl]phenol. tandfonline.comespublisher.com DFT calculations, particularly using the B3LYP functional with various basis sets like 6-31++G(d,p), have been employed to optimize the molecule's geometry and predict its vibrational frequencies. tandfonline.com These theoretical calculations often show good agreement with experimental data. tandfonline.com

Electronic Structure and Bonding Analysis

The electronic structure of this compound has been investigated using DFT. These studies focus on understanding the distribution of electrons within the molecule and the nature of its chemical bonds. Natural Bond Orbital (NBO) analysis is a technique used to explore charge transfer and interactions between different orbitals within the molecule. researchgate.netresearchgate.net This analysis helps in understanding the stability of the molecule's electronic structure. tandfonline.com

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding the chemical reactivity of molecules. wikipedia.orgucsb.edunumberanalytics.com It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). taylorandfrancis.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial descriptor of a molecule's reactivity and stability. researchgate.netresearchgate.net

For this compound, the HOMO-LUMO energy gap has been calculated to understand its reactivity. tandfonline.com A smaller HOMO-LUMO gap generally suggests higher reactivity. tandfonline.com Studies have shown that the HOMO-LUMO gap for synephrine (B1677852) is around 3.88 eV, indicating good kinetic stability. espublisher.com The analysis of HOMO and LUMO electron density provides insights into delocalization and potential electron transport within the molecule, which can be related to its bioactivity. researchgate.net

Computational MethodHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
B3LYP/6-31G**--~3.88

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the three-dimensional charge distribution of a molecule. researchgate.netuni-muenchen.delibretexts.org It helps in identifying the electron-rich and electron-deficient regions, which are crucial for predicting how the molecule will interact with other chemical species. researchgate.net The MEP map uses a color scale to represent the electrostatic potential, where red typically indicates negative potential (electron-rich areas, susceptible to electrophilic attack) and blue indicates positive potential (electron-poor areas, susceptible to nucleophilic attack). researchgate.net For molecules similar in structure to this compound, MEP analysis has been used to predict reactive sites and hydrogen bonding interactions. researchgate.net

Conformational Landscapes and Energy Minimization

The three-dimensional structure of this compound is not rigid, and it can exist in various conformations due to the rotation around its single bonds. Conformational analysis aims to identify the most stable conformations of the molecule by calculating their relative energies. This process involves energy minimization to find the geometries with the lowest potential energy. Studies have been conducted to understand the effect of intramolecular hydrogen bonding on the geometry and vibrational properties of the most stable conformer of synephrine. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods, particularly DFT, are widely used to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. nih.govnih.gov These theoretical predictions can be compared with experimental spectra to confirm the molecular structure and aid in the assignment of spectral bands. tandfonline.com

For this compound, DFT calculations at the B3LYP/6-31++G(d,p) level have been used to compute the vibrational (IR and Raman) spectra. tandfonline.com The calculated frequencies are often in good agreement with experimental values. tandfonline.com Additionally, computational approaches are valuable for predicting ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. nih.gov

Spectroscopic ParameterComputational MethodKey Findings
Vibrational Frequencies (IR/Raman)DFT/B3LYP/6-31++G(d,p)Good agreement with experimental frequencies. tandfonline.com
NMR Chemical Shifts (¹H, ¹³C)DFT (various functionals and basis sets)Provides a tool for structural elucidation. nih.gov

Modeling of Solvation Effects and Environmental Influence on Electronic Structure

The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. springernature.comresearchgate.netnih.gov Computational models are used to simulate these solvation effects. springernature.comnih.gov Continuum models, which represent the solvent as a continuous medium with a specific dielectric constant, are a common approach. chemrxiv.org More explicit models that include individual solvent molecules can also be employed to study specific solute-solvent interactions like hydrogen bonding. nih.gov These models help in understanding how the electronic structure and reactivity of this compound might change in different solvents, such as in an aqueous biological environment. nih.govchemrxiv.org The presence of solvent molecules can influence the stability of different conformations and the energy barriers of chemical reactions. nih.gov

Analysis of Non-Linear Optical (NLO) Properties

Theoretical investigations into the non-linear optical (NLO) properties of organic molecules are crucial for the development of new materials for optoelectronic applications, such as frequency modulation, optical switching, and data storage. researchgate.netnih.gov These properties arise from the interaction of a material with an intense electromagnetic field, like that from a laser, leading to a non-linear response in the material's polarization. The key molecular feature for a significant NLO response is often a large change in dipole moment upon electronic excitation, which is facilitated by intramolecular charge transfer (ICT) from an electron-donating group to an electron-accepting group through a π-conjugated system. researchgate.net

A comprehensive search of the scientific literature reveals a notable absence of specific theoretical and computational studies focused on the non-linear optical properties of this compound, commonly known as p-synephrine. While computational methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard for calculating NLO parameters such as polarizability (α) and first-order hyperpolarizability (β) for various organic compounds, researchgate.netfrontiersin.org such analyses for synephrine have not been reported.

For a molecule like this compound, the phenolic hydroxyl group (-OH) acts as an electron-donating group, while the aromatic phenyl ring serves as the π-bridge. However, the molecule lacks a strong electron-accepting group, which is typically a prerequisite for a large NLO response. researchgate.net Studies on other organic molecules have shown that the presence of nitro (-NO2) or cyano (-CN) groups as acceptors significantly enhances the hyperpolarizability. researchgate.net

Given the lack of specific data, a hypothetical computational study on this compound would involve:

Geometry Optimization: Obtaining the most stable molecular structure using a method like DFT with an appropriate basis set.

Calculation of NLO Properties: Computing the static and dynamic polarizability (α) and the first (β) and second (γ) hyperpolarizabilities. These tensors describe the linear and non-linear response of the molecule to an applied electric field. arxiv.org

Frontier Molecular Orbital (FMO) Analysis: Examining the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the charge transfer characteristics. A small HOMO-LUMO energy gap is often correlated with higher NLO activity. nih.gov

Without such dedicated studies, quantitative data on the NLO properties of this compound remain unavailable. This represents a gap in the computational chemistry landscape of this compound and an opportunity for future research to explore its potential, or that of its derivatives with added acceptor groups, in the field of non-linear optics.

Table 1: Non-Linear Optical (NLO) Properties of this compound

ParameterSymbolCalculated Value
PolarizabilityαData not available in published literature
First HyperpolarizabilityβData not available in published literature
Second HyperpolarizabilityγData not available in published literature

As of the latest literature search, specific computational data for the NLO properties of this compound are not available. The table is presented as a template for future research findings.

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, π-Stacking)

The intermolecular interactions of this compound are critical to understanding its physical properties, crystal structure, and interactions in biological systems. Computational methods, particularly DFT, are powerful tools for analyzing the geometry and energetics of these non-covalent interactions. conicet.gov.arresearchgate.net The primary intermolecular forces at play for this molecule are hydrogen bonding and π-stacking.

Hydrogen Bonding: this compound has several functional groups capable of participating in hydrogen bonds. The phenolic hydroxyl (-OH) group and the secondary amine (-NH) group can act as hydrogen bond donors, while the oxygen and nitrogen atoms can also serve as hydrogen bond acceptors. researchgate.net Computational studies on similar molecules, such as adrenaline, have used DFT to calculate the binding energies of various hydrogen-bonded complexes. conicet.gov.arresearchgate.net These studies reveal that O-H···N and N-H···O interactions are significant, with calculated binding energies often in the range of -10 to -13 kcal/mol, indicating strong, stable bonds. conicet.gov.ar

In the context of this compound, computational models could predict the formation of dimers or larger clusters stabilized by a network of hydrogen bonds. The analysis would involve calculating interaction energies, corrected for basis set superposition error (BSSE), and analyzing changes in bond lengths and vibrational frequencies upon complex formation. conicet.gov.ar

Table 2: Calculated Intermolecular Interaction Energies for this compound

Interaction TypeInteracting GroupsCalculated Binding Energy (kcal/mol)
Hydrogen Bonding-OH --- N-Data not available in published literature
Hydrogen Bonding-NH --- O-Data not available in published literature
π-StackingPhenyl Ring --- Phenyl RingData not available in published literature

This table illustrates the types of interactions expected for this compound. Specific energetic data from dedicated computational studies are currently unavailable.

Analytical Method Development and Validation in Chemical Research

Chromatographic Methods for Purity Assessment and Impurity Profiling

Chromatographic techniques are the cornerstone for the separation and quantification of synephrine (B1677852) and its related impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used methods, each offering distinct advantages for purity and impurity analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a primary technique for the analysis of synephrine due to the compound's polarity and non-volatile nature. helixchrom.com Reversed-phase HPLC (RP-HPLC) is the most common mode used for separation.

Method development for purity assessment involves optimizing several parameters to achieve adequate separation of synephrine from potential impurities, including its structural isomers like octopamine, tyramine, and N-methyltyramine. nih.gov Key aspects of HPLC method development include the selection of the stationary phase, mobile phase composition, and detector.

Stationary Phase: C18 columns are frequently utilized for the separation of synephrine. ijcrt.orgnih.gov However, due to the hydrophilic and basic nature of synephrine, traditional C18 columns can sometimes result in poor retention and peak tailing. helixchrom.comunitedchem.com To overcome this, alternative stationary phases like pentafluorophenylpropyl (PFPP) or the use of mixed-mode core-shell columns (combining reversed-phase and cation-exchange mechanisms) have been employed to improve retention and selectivity without the need for ion-pairing reagents. helixchrom.comunitedchem.com

Mobile Phase: The mobile phase typically consists of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol. ijcrt.orgamericanpharmaceuticalreview.com The pH of the buffer is a critical parameter influencing the retention and peak shape of the basic synephrine molecule. helixchrom.com Gradient elution is often used to effectively separate a wide range of impurities with different polarities. researchgate.net

Detection: A Photodiode Array (PDA) detector is commonly used, allowing for the simultaneous monitoring of multiple wavelengths and assessment of peak purity. nih.govresearchgate.net The UV absorption maximum for synephrine is typically observed around 225 nm, with poorer absorption above 230 nm. nih.gov

A single-laboratory validation study for an HPLC-UV method demonstrated its suitability for quantifying synephrine and five other related biogenic amines in bitter orange materials and dietary supplements. nih.govoup.com The method was shown to be selective, with caffeine, a common co-ingredient, not interfering with the analysis. nih.gov

Table 1: Example of HPLC Method Parameters for Synephrine Analysis

Parameter Condition Reference
Column Acquity UPLC HSS PFP (150 mm × 2.1 mm, 1.8 µm) mdpi.com
Mobile Phase A 10 mM ammonium (B1175870) acetate (B1210297) pH 7.6 in water mdpi.com
Mobile Phase B 10 mM ammonium acetate pH 7.6 in methanol mdpi.com
Gradient Isocratic 50% A for 1.5 min, then to 80% B in 0.5 min, hold for 4 min mdpi.com
Flow Rate 0.3 mL/min mdpi.com
Column Temp. 40 °C mdpi.com

| Detection | UV at 225 nm | nih.gov |

This table presents a representative set of HPLC conditions and is not exhaustive.

Gas Chromatography (GC) for Volatile Analogues and Derivatives

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. researchgate.net Since synephrine is a polar and non-volatile molecule, direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert it into a more volatile and thermally stable analogue suitable for GC analysis. researchgate.netnih.gov

Common derivatization approaches involve reacting the hydroxyl and secondary amine groups of the synephrine molecule. One validated method involves derivatization with cyclohexanone (B45756) to form a volatile oxazolidine (B1195125) derivative. researchgate.net Another widely used approach is acylation, for instance, with pentafluoropropionic anhydride (B1165640) (PFPA), which converts the active groups into their fluoroacyl derivatives. researchgate.netnih.govsigmaaldrich.com These derivatives exhibit improved chromatographic properties and can be sensitively detected.

The developed GC methods are often coupled with a Flame Ionization Detector (FID) for quantification and a Mass Spectrometer (MS) for confirmation of the derivative's identity. researchgate.net

Table 2: GC Method for p-Synephrine Analysis after Derivatization

Parameter Condition Reference
Derivatization Reagent Cyclohexanone researchgate.net
Column Fused silica (B1680970) capillary column nih.gov
Carrier Gas Helium researchgate.net
Detection FID for quantification, MS for confirmation researchgate.net

| Validation Range | 125–500 mg% | researchgate.net |

This table summarizes a GC method developed for synephrine analysis.

Advanced Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, provide enhanced selectivity and sensitivity, making them invaluable for the comprehensive analysis of complex samples containing synephrine.

Optimization of Detection Sensitivity using LC-MS/MS and GC-MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the gold standards for achieving high sensitivity and specificity in the analysis of synephrine. nih.govnih.gov

For LC-MS/MS , optimization involves the careful selection of precursor and product ion transitions for Multiple Reaction Monitoring (MRM) or the use of high-resolution accurate mass (HRAM) tandem mass spectroscopy. mdpi.comnih.govnih.gov A validated LC-MS/MS method for synephrine in honey used ion transitions of m/z 168→135.0 for quantification and 168→107.0 for identification, achieving a limit of detection (LOD) of 0.66 ng/g. nih.gov Another LC-HRAM-MS/MS method was developed to separate and quantify p-synephrine and its synthetic isomer m-synephrine, demonstrating high specificity. mdpi.com The use of stable isotope-labeled internal standards, such as synephrine-¹³C₂,¹⁵N, can further improve quantification accuracy by compensating for matrix effects. mdpi.com

For GC-MS , sensitivity is enhanced by operating the mass spectrometer in the Selected Ion Monitoring (SIM) mode. nih.govsigmaaldrich.com In this mode, the instrument only monitors a few specific ions characteristic of the derivatized analyte, which significantly reduces background noise and improves the signal-to-noise ratio. A GC-MS method for the determination of synephrine derivatized with pentafluoropropionic anhydride was validated with a quantification limit of 0.1 µg/mg. nih.gov

Table 3: Example of LC-MS/MS Ion Transitions for Synephrine Analysis

Analyte Precursor Ion (m/z) Product Ion (m/z) for Quantification Product Ion (m/z) for Identification Reference
p-Synephrine 168 135.0 107.0 nih.gov
p-Synephrine - 150.0910 - mdpi.com

This table illustrates ion transitions used in LC-MS/MS methods for synephrine.

Derivatization Strategies for Enhanced Analytical Performance

As mentioned previously, derivatization is crucial for GC analysis of synephrine. The formation of derivatives increases the volatility and thermal stability of the analyte, leading to better peak shapes and improved chromatographic performance. researchgate.netnih.gov

Acylation: Reagents like pentafluoropropionic anhydride (PFPA) are effective for this purpose. nih.govsigmaaldrich.comsigmaaldrich.com

Cyclization: Reaction with ketones, such as cyclohexanone, forms stable cyclic derivatives (oxazolidines). researchgate.net

Derivatization can also be employed in HPLC to enhance performance. For instance, chiral precolumn derivatization has been used to separate synephrine enantiomers by reversed-phase HPLC, allowing for the analysis of stereoisomeric purity. mdpi.comnih.gov This is significant as the biological activity can differ between enantiomers.

Principles of Method Validation for Research Applications

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. nih.gov For research applications involving synephrine, validation demonstrates the reliability of the data for purity assessment and impurity profiling. Key validation parameters, often following guidelines from the International Council for Harmonisation (ICH), include linearity, detection limits, accuracy, and precision. ijcrt.orgloesungsfabrik.denih.gov

Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. A linear relationship is typically confirmed by a correlation coefficient (r²) greater than 0.999. nih.govnih.gov For a GC method, linearity was established in the range of 125–500 mg%. researchgate.net An HPLC method was validated over a concentration range of 0.5 to 50 ng/mL. nih.gov

Detection Limits: The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from the background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. nih.govnih.gov An LC-MS/MS method reported an LOD and LOQ for synephrine of 0.66 and 1.0 ng/g, respectively. nih.gov For an HPLC-UV method, the LOQ for minor alkaloids related to synephrine was in the range of 300–900 µg/g. nih.gov

Accuracy: Accuracy reflects the closeness of the measured value to the true value. It is often assessed through recovery studies by spiking a blank matrix with a known amount of the analyte. nih.govnih.gov Recoveries for synephrine are typically expected to be within 90-110%. nih.govnih.gov One HPLC method showed synephrine recovery between 97.5% and 104%. nih.govoup.com A GC-MS method reported mean recoveries between 89.3% and 90.5%. nih.gov In some cases, accuracy may be inferred from demonstrated precision, linearity, and specificity. loesungsfabrik.de

Precision: This parameter measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). mdpi.comnih.gov For synephrine analysis by HPLC, repeatability precision was found to be between 1.48% and 3.55% RSD. nih.govoup.com A GC method reported intra-day and inter-day precisions of 3.60% and 3.59%, respectively. researchgate.net

Table 4: Summary of Validation Parameters for Synephrine Analytical Methods

Parameter HPLC-UV GC-FID LC-MS/MS GC-MS Reference
Linearity (r²) >0.999 - - - nih.gov
Accuracy (Recovery) 97.5 - 104% 78.1 ± 3.64% 88 - 125% 89.3 - 90.5% nih.govoup.comresearchgate.netnih.govnih.gov
Precision (RSD) 1.48 - 3.55% 3.59 - 3.60% 0.5 - 7.0% <15% (implied) nih.govoup.comresearchgate.netnih.gov

| LOQ | 300-900 µg/g (for minor alkaloids) | - | 1.0 ng/g | 0.1 µg/mg | nih.govnih.govnih.gov |

This table provides a comparative overview of reported validation data from different analytical methods.

Stability Studies of the Compound in Various Chemical Environments

The stability of a chemical compound is a critical parameter evaluated during the analytical method development process. Forced degradation studies, also known as stress testing, are essential to establish the intrinsic stability of a compound and to develop stability-indicating analytical methods. scite.ai These studies involve subjecting the compound to conditions more severe than its intended storage to accelerate degradation and identify potential degradation products. scite.ai For the compound 4-[1-(methylamino)ethyl]phenol, also known as p-synephrine, stability has been investigated under various stress conditions, including hydrolysis, oxidation, and photolysis.

A reversed-phase high-performance liquid chromatography (HPLC) method has been developed and validated for the assay of synephrine, which was subsequently used to assess its stability. scite.ai The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and 0.01% orthophosphoric acid (pH 3.0) and UV detection at 220 nm. scite.ai This method proved to be specific and suitable for indicating stability. scite.airesearchgate.net

Hydrolytic Stability

The hydrolytic stability of this compound was assessed under both acidic and basic conditions. A preliminary study demonstrated that the compound is susceptible to hydrolysis. scite.ai The degradation was induced to understand the behavior of the molecule in aqueous solutions at different pH values.

Table 1: Hydrolytic Stress Conditions and Observed Degradation of this compound

Stress ConditionReagentTemperatureDurationDegradation
Acid HydrolysisHydrochloric AcidNot SpecifiedNot SpecifiedSusceptible scite.ai
Base HydrolysisSodium HydroxideNot SpecifiedNot SpecifiedSusceptible scite.ai

Further research is required to quantify the exact percentage of degradation and identify the specific degradation products formed under these conditions.

Oxidative Stability

The susceptibility of this compound to oxidation was also evaluated. The compound was found to be labile to oxidative stress. scite.ai This is an important consideration as oxidation can be a significant pathway for degradation, potentially affecting the purity and integrity of the compound. Electron spin resonance spectroscopy has shown that synephrine is capable of scavenging hydroxyl and superoxide (B77818) anion radicals. nih.gov

Table 2: Oxidative Stress Conditions for this compound

Stress ConditionReagentTemperatureDurationDegradation
OxidationHydrogen PeroxideNot SpecifiedNot SpecifiedSusceptible scite.ai

Detailed characterization of the oxidative degradation products is a crucial area for further investigation.

Photolytic Stability

Photostability studies are critical to determine the effects of light exposure on a compound. When exposed to UV light, this compound has been shown to degrade. nih.gov The primary degradation product identified is 1-methyl-2,3-dihydro-1H-indole-3,6-diol, with its formation attributed to the activity of the amine group in the parent molecule. nih.gov

Table 3: Photolytic Stress Conditions and Degradation Product of this compound

Stress ConditionLight SourceKey Degradation Product
PhotolysisUV Light1-methyl-2,3-dihydro-1H-indole-3,6-diol nih.gov

The stability data generated from these forced degradation studies are fundamental for establishing appropriate storage conditions, handling procedures, and for the development of formulations containing this compound.

Applications in Advanced Chemical Synthesis and Environmental Research

Role as a Key Intermediate in Multi-Step Organic Synthesis

Pholedrine (B1677695), with its substituted phenethylamine (B48288) structure, possesses functional groups—a phenolic hydroxyl and a secondary amine—that offer potential for further chemical modification. wikipedia.org However, its application as a key intermediate in the synthesis of more complex molecules is not extensively documented in scientific literature. Its primary role has been as a final product for pharmaceutical use rather than a starting material for other complex chemical architectures.

Precursor in the Synthesis of Complex Chemical Architectures

As a substituted phenethylamine and amphetamine derivative, pholedrine (4-hydroxy-N-methylamphetamine) belongs to a class of compounds that are fundamental scaffolds in medicinal chemistry. wikipedia.orgwikipedia.org The phenolic ring and the secondary amine group are reactive sites that could, in principle, be utilized for building more complex structures. For instance, the hydroxyl group could be alkylated or esterified, and the secondary amine could undergo acylation, alkylation, or be used to form larger heterocyclic systems. Despite this potential, there is a lack of specific examples in published research where pholedrine serves as a defined precursor or intermediate in a multi-step synthesis to create new, complex chemical entities. nih.govresearchgate.net Its documented synthetic relevance is primarily as a target molecule itself or as a metabolite of methamphetamine. wikipedia.orgiiab.me

Building Block for Ligands and Catalysts

The synthesis of ligands for metal catalysts is a significant area of chemical research, often utilizing chiral backbones or specific donor atoms to achieve high selectivity in catalytic reactions. orgsyn.orgstmarytx.edu Pholedrine contains a chiral center and nitrogen and oxygen atoms that could act as donor moieties for metal coordination. wikipedia.orgnih.gov This makes it a theoretical candidate for use as a building block in the creation of chiral ligands. However, a review of the available literature does not indicate that pholedrine has been actively employed as a building block for the synthesis of ligands or catalysts. orgsyn.orgstmarytx.edumedchemexpress.com The field tends to rely on other more established classes of ligands, such as those based on phosphinooxazolines (PHOX) or diimides. orgsyn.orgstmarytx.edu

Environmental Chemistry Investigations

The most significant recent research involving pholedrine is in the field of environmental chemistry, specifically as a biomarker in wastewater-based epidemiology to monitor illicit drug use. researchgate.netincb.org As a major metabolite of methamphetamine, its presence and concentration in municipal wastewater can provide valuable data on public health and the prevalence of methamphetamine consumption. iiab.mewikipedia.org

Studies on Degradation Pathways in Environmental Matrices

Pholedrine has been identified as a key analyte in wastewater to refine estimates of methamphetamine use. researchgate.netincb.org Measuring the parent compound, methamphetamine, can lead to overestimations if the drug is disposed of directly into the sewer system. researchgate.netwikipedia.org To circumvent this, studies have focused on quantifying pholedrine, a specific human metabolite. researchgate.net This has necessitated investigations into its stability and degradation in environmental matrices like wastewater. researchgate.netincb.org Stability experiments have been conducted in both filtered and unfiltered wastewater to understand its persistence and degradation pathways, ensuring accurate interpretation of wastewater analysis data. researchgate.netincb.org While specific microbial or photodegradation pathways for pholedrine are not detailed as extensively as for some other environmental pollutants, its stability is a crucial parameter in its use as a reliable biomarker. researchgate.netmedchemexpress.com

Detection and Quantification in Environmental Samples (e.g., Urban Aerosols)

The utility of pholedrine as a biomarker has driven the development of sensitive and specific analytical methods for its detection and quantification in various samples. While the prompt mentions urban aerosols as a potential environmental sample, the primary focus in the literature has been on aqueous samples like wastewater and biological fluids. researchgate.net

High-performance liquid chromatography (HPLC) and tandem mass spectrometry (LC-MS/MS) are the predominant techniques used for this purpose. researchgate.net One method for quantifying pholedrine in human serum involves ion-pair extraction followed by HPLC with amperometric detection, a procedure sensitive enough for pharmacokinetic studies. wikipedia.org For environmental and forensic applications, LC-MS/MS provides high selectivity and sensitivity. A method developed for fatal intoxication cases achieved a limit of detection (LOD) of 0.8 ng/mL and a lower limit of quantification (LLOQ) of 3 ng/mL in bodily fluids. These methods are directly applicable to the analysis of environmental water samples, where concentrations may be significantly lower. researchgate.netincb.org

Table 1: Analytical Methods for the Detection of 4-[1-(methylamino)ethyl]phenol (Pholedrine)

Analytical Technique Sample Matrix Extraction Method Detection Limit Application
HPLC with Amperometric Detection Human Serum Ion-Pair Extraction Lower nanogram level Pharmacokinetic studies
LC-MS/MS Blood, Urine, Liver Solid Phase Extraction (SPE) 0.8 ng/mL (LOD) Forensic toxicology
Wastewater-Based Epidemiology Wastewater Not specified Not specified Monitoring illicit drug use

Data sourced from references: wikipedia.orgresearchgate.netincb.org

Isolation and Characterization from Natural Sources

There is no scientific evidence to suggest that this compound (pholedrine) is a naturally occurring compound. It is consistently described in the literature as a synthetic drug and a human metabolite of methamphetamine. wikipedia.orgiiab.me Its synthesis and pharmaceutical use date back to the 1930s. iiab.me

This contrasts with structurally related compounds such as ephedrine (B3423809) and pseudoephedrine, which are well-known natural alkaloids extracted from plants of the Ephedra genus. wikipedia.org The methods for extracting and isolating phytopharmaceuticals from natural sources, such as maceration, supercritical fluid extraction, and various forms of chromatography, are well-established but are not applicable to pholedrine as it has not been identified in any natural source. orgsyn.org

Q & A

Q. What are the common synthetic routes for 4-[1-(methylamino)ethyl]phenol, and what factors influence yield and purity?

  • Methodological Answer : The compound can be synthesized via reductive amination of 4-(1-oxoethyl)phenol using methylamine and reducing agents like sodium borohydride (NaBH₄) or catalytic hydrogenation. Key factors include:
  • Solvent selection : Polar aprotic solvents (e.g., methanol) enhance reaction homogeneity .
  • Temperature control : Excess heat may lead to byproducts like N-methylated derivatives or oxidation of the phenol group .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization improves purity, monitored by HPLC (>95% purity threshold) .

Q. How is this compound characterized analytically?

  • Methodological Answer :
  • Structural confirmation :
  • ¹H/¹³C NMR : Peaks at δ ~6.7–7.2 ppm (aromatic protons) and δ ~2.8–3.2 ppm (N-methyl and ethyl group protons) validate the structure .
  • Mass spectrometry (MS) : Molecular ion peak at m/z 165.2 ([M+H]⁺) confirms molecular weight .
  • Purity assessment : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

Q. What biological activities have been reported for this compound, and how are they assayed?

  • Methodological Answer :
  • Antimicrobial activity : Tested via minimum inhibitory concentration (MIC) assays against Gram-positive bacteria (e.g., S. aureus) using broth microdilution .
  • Receptor binding : Radioligand displacement assays (e.g., β-adrenergic receptors) to compare affinity with structural analogs like epinephrine .

Advanced Research Questions

Q. How do stereochemistry and substituent modifications influence the compound’s bioactivity?

  • Methodological Answer :
  • Enantioselective synthesis : Chiral catalysts (e.g., BINAP-Ru complexes) produce (R)- and (S)-enantiomers. Activity differences are tested via circular dichroism (CD) and receptor-binding assays .
  • Structure-activity relationship (SAR) : Introducing electron-withdrawing groups (e.g., -NO₂) at the para position reduces solubility but enhances antimicrobial potency .

Q. What enzymatic pathways or mechanisms are disrupted by this compound?

  • Methodological Answer :
  • Enzyme inhibition : Kinetic studies with cytochrome P450 isoforms (CYP3A4/CYP2D6) using fluorogenic substrates and LC-MS metabolite profiling .
  • Thioredoxin reductase (TrxR) inhibition : Measured via NADPH oxidation assays; IC₅₀ values compared to tamoxifen derivatives .

Q. How can conflicting data on synthesis yields or bioactivity be resolved?

  • Methodological Answer :
  • Controlled parameter variation : Systematically alter reaction time, pH, or reducing agents (e.g., NaBH₄ vs. LiAlH₄) to identify optimal conditions .
  • Advanced analytics : Use X-ray crystallography to confirm stereochemistry or LC-HRMS to detect trace impurities affecting bioactivity .

Q. What environmental persistence or toxicity profiles are associated with this compound?

  • Methodological Answer :
  • Biodegradation : OECD 301F test assesses mineralization in aqueous media via dissolved organic carbon (DOC) removal .
  • Ecotoxicology : Daphnia magna acute toxicity (48-hr EC₅₀) and algal growth inhibition (72-hr IC₅₀) assays determine environmental risk .

Key Research Gaps and Recommendations

  • Stereochemical impact : Prioritize enantiomer-specific toxicity studies .
  • Mechanistic clarity : Use CRISPR-Cas9 gene editing to knockout TrxR in cell models for pathway validation .
  • Environmental fate : Long-term soil adsorption studies (OECD 106) to assess leaching potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.